REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:14][N:4]2[N:3]=1.[CH3:15][NH:16][CH3:17]>CO>[CH3:15][N:16]([CH3:17])[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]2=[N:12][N:13]=[N:14][N:4]2[N:3]=1
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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ClC1=NN2C(C=3CCCCC13)=NN=N2
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Name
|
|
Quantity
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125 mL
|
Type
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reactant
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Smiles
|
CNC
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
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Details
|
The precipitate which formed
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Type
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CUSTOM
|
Details
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was separated by filtration
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Type
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CUSTOM
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Details
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partitioned between methylene chloride and water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
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to leave a residual solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NN2C(C=3CCCCC13)=NN=N2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |